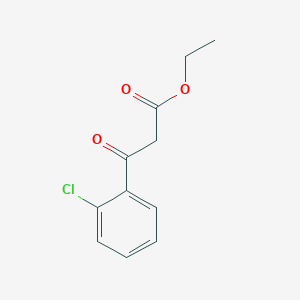

Ethyl (2-chlorobenzoyl)acetate

Description

The exact mass of the compound Ethyl (2-chlorobenzoyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158136. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl (2-chlorobenzoyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-chlorobenzoyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFBNTUSDQSFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303394 | |

| Record name | Ethyl (2-chlorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19112-35-7 | |

| Record name | Ethyl 2-chloro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19112-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19112-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2-chlorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl (2-chlorobenzoyl)acetate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl (2-chlorobenzoyl)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of ethyl (2-chlorobenzoyl)acetate, a key building block in the development of various pharmaceutical compounds and other bioactive molecules.[1] Intended for an audience of researchers, chemists, and drug development professionals, this document delves into the core chemical principles, provides a field-proven experimental protocol, and discusses the significance of this versatile β-keto ester.

Introduction: The Significance of Ethyl (2-chlorobenzoyl)acetate

Ethyl (2-chlorobenzoyl)acetate, with the CAS Number 19112-35-7, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive methylene group flanked by two carbonyl groups, allows for a wide range of chemical transformations. This makes it a crucial precursor for synthesizing more complex molecular architectures, including pyrazoles, pyranones, and thiazole derivatives.[2] Its applications are prominent in the agrochemical sector for creating potential herbicides and in the pharmaceutical industry for the preparation of potent antagonists for receptors like CCR2, which are implicated in inflammatory diseases.[3]

Table 1: Physicochemical Properties of Ethyl (2-chlorobenzoyl)acetate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClO₃ | |

| Molecular Weight | 226.66 g/mol | [3] |

| Boiling Point | 221-222 °C | |

| Density | 1.206 g/mL at 25 °C | |

| Refractive Index | n20/D 1.540 | |

| IUPAC Name | ethyl 3-(2-chlorophenyl)-3-oxopropanoate | [4] |

Core Synthesis Pathway: The Claisen Condensation

The most direct and widely employed method for synthesizing β-keto esters like ethyl (2-chlorobenzoyl)acetate is the Claisen condensation .[5][6] This reaction involves the base-mediated condensation between two ester molecules.[6][7] In this specific case, a "mixed" or "crossed" Claisen condensation is performed between ethyl 2-chlorobenzoate and ethyl acetate.

Mechanistic Insights

The Claisen condensation proceeds via the nucleophilic acyl substitution of an ester enolate onto another ester molecule.[6] The mechanism can be dissected into three primary steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the α-carbon of ethyl acetate. The α-hydrogens of an ester are weakly acidic, and a potent base is required to generate a sufficient concentration of the corresponding enolate.[5][6]

-

Nucleophilic Attack: The newly formed ethyl acetate enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. This forms a tetrahedral intermediate.[7]

-

Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses by expelling the ethoxide (⁻OEt) leaving group, which regenerates the carbonyl group and forms the final β-keto ester product.[7]

A critical aspect of the Claisen condensation is the use of a full equivalent of base, not a catalytic amount. The resulting β-keto ester product has a methylene group that is significantly more acidic than the α-hydrogens of the starting ester. The base deprotonates this position, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and serves to drive the entire reaction equilibrium to the product side, ensuring a high yield.[7] An acidic workup is then required to protonate this enolate and isolate the neutral β-keto ester.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust, self-validating procedure adapted from established methodologies for Claisen condensations.[8][9]

Reagents and Materials

Table 2: Reagents for Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Ethyl 2-chlorobenzoate | 184.62 | 1.0 | (To be calculated) |

| Ethyl acetate | 88.11 | 2.0 | (To be calculated) |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.1 | (To be calculated) |

| Toluene, anhydrous | - | - | (Solvent) |

| 1M Hydrochloric Acid (HCl) | - | - | (For workup) |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | (For washing) |

| Brine (Saturated NaCl) | - | - | (For washing) |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | (Drying agent) |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of Ethyl (2-chlorobenzoyl)acetate.

Detailed Procedure

CAUTION: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Charging: To the flask, add sodium ethoxide (1.1 eq) and anhydrous toluene. Begin stirring under a positive pressure of nitrogen.

-

Addition of Esters: In the dropping funnel, prepare a mixture of ethyl acetate (2.0 eq) and ethyl 2-chlorobenzoate (1.0 eq). Add this mixture dropwise to the stirred suspension of sodium ethoxide over 30 minutes. The rate of addition should be controlled to manage any exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH of the aqueous layer is ~5-6.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene. Combine all organic layers.

-

Work-up - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. This removes any remaining acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ethyl (2-chlorobenzoyl)acetate is purified by vacuum distillation.[8] Collect the fraction boiling at the appropriate temperature and pressure (lit. bp 221-222 °C at atmospheric pressure, adjust for vacuum).

Purity and Characterization

The purity of the final product should be assessed using standard analytical techniques. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[10] Structural confirmation is achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Ethyl (2-chlorobenzoyl)acetate is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Handle with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from incompatible materials.

References

-

PrepChem. Synthesis of ethyl 2-chloro-p-chlorobenzoylacetate. Available from: [Link]

-

MySkinRecipes. Ethyl (2-chlorobenzoyl)acetate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 292405, Ethyl (2-chlorobenzoyl)acetate. Available from: [Link]

-

University of Regensburg. The Claisen Condensation. Available from: [Link]

-

PubChemLite. Ethyl (2-chlorobenzoyl)acetate (C11H11ClO3). Available from: [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 587418, Ethyl 2-[(4-chlorobenzoyl)amino]acetate. Available from: [Link]

-

WordPress.com. Claisen condensation. Available from: [Link]

-

Organic Syntheses. Ethyl Benzoylacetate. Available from: [Link]

- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

-

LinkedIn. Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available from: [Link]

-

Cheméo. Chemical Properties of Ethyl-2-chlorobenzoate (CAS 7335-25-3). Available from: [Link]

-

Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. Available from: [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. Available from: [Link]

-

YouTube. CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. Available from: [Link]

-

SIELC Technologies. Ethyl 2-chlorobenzoate. Available from: [Link]

Sources

- 1. Ethyl (2-chlorobenzoyl)acetate [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. Ethyl (2-chlorobenzoyl)acetate = 95 19112-35-7 [sigmaaldrich.com]

- 4. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ethyl 2-chlorobenzoate | SIELC Technologies [sielc.com]

Ethyl (2-chlorobenzoyl)acetate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl (2-chlorobenzoyl)acetate

Abstract

Ethyl (2-chlorobenzoyl)acetate is a sophisticated β-keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique structural arrangement, featuring a reactive β-dicarbonyl system and a sterically influential ortho-chlorinated phenyl ring, makes it a highly valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive exploration of its core chemical properties, structural characteristics, spectroscopic profile, and synthesis. We delve into the mechanistic underpinnings of its formation via the Crossed Claisen condensation, offering field-proven insights into the causality behind the synthetic strategy. Furthermore, this document outlines its significant applications, supported by detailed protocols and robust safety information, to empower researchers in leveraging this versatile building block for novel discovery and development.

Core Chemical Identity and Nomenclature

To ensure clarity and precision in research and documentation, it is essential to establish the fundamental identifiers for Ethyl (2-chlorobenzoyl)acetate.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(2-chlorophenyl)-3-oxopropanoate | [1] |

| CAS Number | 19112-35-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1] |

| Molecular Weight | 226.66 g/mol | [2][3] |

| Linear Formula | ClC₆H₄COCH₂CO₂C₂H₅ | [2] |

| InChI Key | DLFBNTUSDQSFOF-UHFFFAOYSA-N | [3] |

| Synonyms | Ethyl (o-chlorobenzoyl)acetate, NSC 158136 | [2][3] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, and purification. Ethyl (2-chlorobenzoyl)acetate is a combustible liquid under standard conditions.[3]

| Property | Value | Conditions | Source |

| Density | 1.206 g/mL | at 25 °C | [3] |

| Boiling Point | 221-222 °C | [3] | |

| Refractive Index | n20/D 1.540 | [3] |

Structural Analysis and Spectroscopic Profile

The reactivity and utility of Ethyl (2-chlorobenzoyl)acetate are direct consequences of its molecular structure, which comprises three key functional groups: a ketone, an ester, and a chloro-substituted aromatic ring.[2] A significant characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is fundamental to its reactivity, particularly the nucleophilicity of the α-carbon.

Caption: Keto-Enol Tautomerism of Ethyl (2-chlorobenzoyl)acetate.

Spectroscopic Data Summary

Spectroscopic analysis provides empirical validation of the molecular structure. The key spectral features are summarized below.

| Spectroscopy | Key Peaks / Shifts (Predicted & Experimental) | Interpretation | Source |

| ¹³C NMR | δ ≈ 190-200 ppm (Ketone C=O), δ ≈ 165-175 ppm (Ester C=O), δ ≈ 125-140 ppm (Aromatic C), δ ≈ 60 ppm (OCH₂), δ ≈ 45 ppm (COCH₂), δ ≈ 14 ppm (CH₃) | Confirms the presence of two distinct carbonyl carbons and the ethyl ester moiety. | [1] |

| ¹H NMR | δ ≈ 7.2-7.5 ppm (m, 4H, Ar-H), δ ≈ 4.2 ppm (q, 2H, OCH₂), δ ≈ 3.9 ppm (s, 2H, COCH₂), δ ≈ 1.2 ppm (t, 3H, CH₃) | Signals correspond to aromatic, ethyl ester, and active methylene protons. | |

| Infrared (IR) | ≈ 1740-1750 cm⁻¹ (Ester C=O stretch), ≈ 1685-1700 cm⁻¹ (Ketone C=O stretch), ≈ 1600 cm⁻¹ (Aromatic C=C stretch), ≈ 1100-1300 cm⁻¹ (C-O stretch) | Distinct carbonyl peaks differentiate the ester and ketone environments. | [1] |

| Mass Spec. | Exact Mass: 226.0396719 Da | Provides high-resolution mass for formula confirmation. | [1] |

Synthesis: The Crossed Claisen Condensation

Ethyl (2-chlorobenzoyl)acetate is synthesized via a Crossed Claisen Condensation . This specific variant of the Claisen condensation is a carbon-carbon bond-forming reaction between two different esters.[4][5][6]

Mechanistic Rationale and Causality

The strategic choice of a crossed condensation is critical for achieving a high yield of the desired product. The reaction involves an enolizable ester (ethyl acetate) and a non-enolizable ester (ethyl 2-chlorobenzoate).

-

Why Ethyl 2-chlorobenzoate is the Electrophile: This aromatic ester lacks α-hydrogens and therefore cannot be deprotonated by the base to form an enolate. It can only act as the electrophilic acceptor for the nucleophile.[6]

-

Why Ethyl Acetate is the Nucleophile: Ethyl acetate possesses acidic α-hydrogens and is readily deprotonated by a strong base to form a resonance-stabilized enolate ion, which serves as the key nucleophile.[7]

-

Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) is the base of choice. Critically, the alkoxide base must match the alkoxy group of the ester to prevent transesterification, a competing side reaction that would scramble the ester groups and reduce yield.[8] The reaction is driven to completion because the final β-keto ester product is more acidic than the starting alcohol, leading to its deprotonation by the alkoxide byproduct. An acidic workup is required in the final step to protonate the resulting enolate and isolate the neutral product.[5][7]

Caption: Synthetic workflow for Ethyl (2-chlorobenzoyl)acetate.

Self-Validating Experimental Protocol

This protocol is designed for reliability and reproducibility. Each step includes checks and rationales.

-

Reactor Preparation and Inert Atmosphere:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions involving atmospheric moisture, which would quench the strong base.

-

-

Base Preparation:

-

In the reaction flask, dissolve solid sodium ethoxide in anhydrous ethanol. Rationale: Using a pre-made solution ensures homogeneity and controlled stoichiometry.

-

-

Nucleophile Addition:

-

Slowly add ethyl acetate to the sodium ethoxide solution via the dropping funnel while stirring. Maintain the temperature below 30°C to control the exothermic enolate formation.

-

Self-Validation: A slight color change or increase in viscosity may be observed, indicating enolate formation.

-

-

Electrophile Addition:

-

Once the enolate formation is complete (stir for ~30 minutes), add ethyl 2-chlorobenzoate dropwise.

-

The reaction is typically heated to reflux to ensure it proceeds to completion. Rationale: Increased temperature provides the necessary activation energy for the nucleophilic attack.

-

Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Reaction Quench and Workup:

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and dilute acid (e.g., HCl or H₂SO₄). This step neutralizes the excess base and protonates the product enolate.

-

Self-Validation: The product, being organic, should separate from the aqueous layer.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9]

-

Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like magnesium sulfate.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product is then purified by vacuum distillation to yield the final, high-purity Ethyl (2-chlorobenzoyl)acetate.

-

Key Applications in Research and Drug Development

The dicarbonyl functionality makes Ethyl (2-chlorobenzoyl)acetate a versatile synthon for constructing heterocyclic systems, which are prevalent in medicinal chemistry.[10]

-

Synthesis of Pyrazole Derivatives: It is a key reactant for preparing diaryl-substituted pyrazoles, which have been investigated as potent CCR2 receptor antagonists for treating inflammatory diseases.[2][3]

-

Agrochemicals: The compound serves as a precursor for potential herbicidal agents.[2][3]

-

Asymmetric Hydrogenation: It is used as a substrate in ruthenium-catalyzed asymmetric hydrogenation reactions to produce chiral molecules, a critical process in modern drug synthesis.[2][3]

-

General Chemical Intermediate: It is employed in various other chemical transformations, including hydrosilylation reactions and oxidative couplings.[2][3]

Safety and Handling

Proper handling is imperative due to the compound's hazardous properties. All work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[11]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]

References

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 292405, Ethyl (2-chlorobenzoyl)acetate. [Link]

-

JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Allen Institute for AI. Claisen Condensation – Mechanism, Variations & FAQs. [Link]

-

JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]

-

MDPI. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-氯苯甲酰)乙酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl (2-chlorobenzoyl)acetate = 95 19112-35-7 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 9. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Ethyl (2-chlorobenzoyl)acetate (CAS 19112-35-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Ethyl (2-chlorobenzoyl)acetate, a key chemical intermediate. This document, intended for chemists and drug development professionals, delves into the physicochemical properties, spectroscopic profile, synthesis, and safety considerations of this compound. The information is presented to support research and development activities where this molecule is of interest.

Compound Identification and Physicochemical Properties

Ethyl (2-chlorobenzoyl)acetate, identified by CAS number 19112-35-7, is a chlorinated aromatic ketoester. Its molecular structure and key properties are summarized below.

Molecular Structure:

Caption: Molecular structure of Ethyl (2-chlorobenzoyl)acetate.

Table 1: Physicochemical Properties of Ethyl (2-chlorobenzoyl)acetate

| Property | Value | Source |

| CAS Number | 19112-35-7 | [1] |

| Molecular Formula | C₁₁H₁₁ClO₃ | [2] |

| Molecular Weight | 226.66 g/mol | |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 221-222 °C (lit.) | |

| Density | 1.206 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.540 (lit.) | |

| InChI Key | DLFBNTUSDQSFOF-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC(=O)c1ccccc1Cl |

Spectroscopic Characterization

The structural elucidation of Ethyl (2-chlorobenzoyl)acetate is supported by various spectroscopic techniques. The choice of these methods is standard in organic chemistry for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Ethyl (2-chlorobenzoyl)acetate, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The expected signals for Ethyl (2-chlorobenzoyl)acetate are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups.

-

A series of multiplets in the aromatic region corresponding to the four protons on the chlorophenyl ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule. The expected signals include:

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the methylene carbon between the carbonyls.

-

Signals for the two carbonyl carbons.

-

Signals for the six carbons of the chlorophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for Ethyl (2-chlorobenzoyl)acetate are:

-

Strong C=O stretching vibrations for the ketone and ester carbonyl groups, typically in the range of 1680-1750 cm⁻¹.

-

C-O stretching vibrations for the ester group.

-

Aromatic C=C stretching vibrations.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Ethyl (2-chlorobenzoyl)acetate, the molecular ion peak (M⁺) would be expected at m/z 226. The isotopic pattern of the molecular ion, showing a peak at M+2 with approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire ester group.

Synthesis

Ethyl (2-chlorobenzoyl)acetate is typically synthesized via a Claisen condensation reaction. This well-established method in organic synthesis is effective for forming carbon-carbon bonds.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of Ethyl (2-chlorobenzoyl)acetate.

Experimental Protocol (Representative):

-

Reaction Setup: A solution of a strong base, such as sodium ethoxide, is prepared in a suitable anhydrous solvent (e.g., ethanol or toluene) in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere.

-

Addition of Reactants: Ethyl acetate and ethyl 2-chlorobenzoate are added to the reaction mixture.

-

Reaction: The mixture is heated to reflux and stirred for several hours to drive the condensation reaction to completion. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and an acidic work-up is performed to neutralize the base and protonate the enolate intermediate. This typically involves pouring the reaction mixture into a mixture of ice and a dilute acid.

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure Ethyl (2-chlorobenzoyl)acetate.

Applications in Research and Development

Ethyl (2-chlorobenzoyl)acetate serves as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites, including the ester, the ketone, and the active methylene group. It is a reactant for:

-

Cerium ammonium nitrate-mediated oxidative coupling.[3]

-

Hydrosilylation reactions.[3]

-

Preparation of diaryl-substituted pyrazoles as potent CCR2 receptor antagonists.[3]

-

Synthesis of potential herbicidal agents.[3]

-

Ruthenium-catalyzed asymmetric hydrogenation.[3]

Safety and Handling

Ethyl (2-chlorobenzoyl)acetate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (selected): [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. Ethyl (2-chlorobenzoyl)acetate. National Center for Biotechnology Information. [Link]

Sources

Ethyl (2-chlorobenzoyl)acetate spectroscopic analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl (2-chlorobenzoyl)acetate

Abstract

Ethyl (2-chlorobenzoyl)acetate (ClC₆H₄COCH₂CO₂C₂H₅) is a pivotal β-ketoester intermediate in the synthesis of various organic compounds, including pharmaceuticals and potential herbicides.[1] Its molecular structure, possessing a reactive methylene group flanked by two carbonyl functionalities, gives rise to fascinating chemical properties, most notably keto-enol tautomerism. A comprehensive understanding of its structure is paramount for its effective utilization in drug development and chemical research. This guide provides an in-depth analysis of ethyl (2-chlorobenzoyl)acetate using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the causality behind experimental choices, interpret the spectral data to elucidate its structural features, and provide validated protocols for researchers and scientists in the field.

Molecular Structure and Keto-Enol Tautomerism

Ethyl (2-chlorobenzoyl)acetate, with a molecular formula of C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol , is not a single static structure in solution. Like many β-dicarbonyl compounds, it exists as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form.[2][3]

-

Keto Form: Contains two distinct carbonyl groups (a ketone and an ester).

-

Enol Form: Characterized by a hydroxyl group (-OH) and a carbon-carbon double bond (C=C), stabilized by intramolecular hydrogen bonding.

The position of this equilibrium is sensitive to environmental factors such as the solvent, temperature, and concentration, a phenomenon that is directly observable through spectroscopic methods.[2][4]

Caption: Keto-enol equilibrium of ethyl (2-chlorobenzoyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For ethyl (2-chlorobenzoyl)acetate, NMR not only confirms the overall structure but also allows for the direct observation and quantification of both the keto and enol tautomers.[3][5]

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh approximately 10-20 mg of ethyl (2-chlorobenzoyl)acetate.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[6]

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectral Analysis

The proton NMR spectrum will display distinct sets of signals corresponding to each tautomer. The relative integrals of these signals can be used to determine the equilibrium constant (Keq) of the tautomerization.[3]

Table 1: Predicted ¹H NMR Data for Ethyl (2-chlorobenzoyl)acetate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| ~1.3 | Triplet (t) | 3H | -COOCH₂CH₃ | -COOCH₂CH₃ |

| ~4.0 | Singlet (s) | 2H | -COCH₂ CO- | - |

| ~4.2 | Quartet (q) | 2H | -COOCH₂ CH₃ | -COOCH₂ CH₃ |

| ~5.6 | Singlet (s) | - | - | =CH -OH |

| 7.3 - 7.6 | Multiplet (m) | 4H | Aromatic H | Aromatic H |

| ~12.5 | Broad s | - | - | Enolic O-H (H-bonded) |

-

Expert Interpretation: The presence of two distinct environments for the α-protons—a singlet around 4.0 ppm for the keto form's methylene group and a singlet around 5.6 ppm for the enol's vinylic proton—is definitive proof of tautomerism.[5] The most unambiguous signal for the enol form is the highly deshielded, broad singlet for the enolic proton (~12.5 ppm), a direct consequence of strong intramolecular hydrogen bonding.[7] The classic triplet-quartet pattern for the ethyl group will be present for both tautomers, though often overlapping.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl (2-chlorobenzoyl)acetate (Keto Form)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | -COOCH₂C H₃ |

| ~46.5 | -COC H₂CO- |

| ~61.8 | -COOC H₂CH₃ |

| 127.0 - 138.0 | Aromatic C (Multiple signals) |

| ~167.5 | Ester C =O |

| ~192.0 | Ketone C =O (ortho-Cl substituted) |

-

Expert Interpretation: The key diagnostic signals are the two downfield carbonyl carbons. The ester carbonyl appears around 167.5 ppm, while the ketone carbonyl is further downfield at ~192.0 ppm.[6] The presence of the electron-withdrawing chlorine atom on the aromatic ring influences the chemical shifts of the aromatic carbons.

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Experimental Protocol: IR Spectrum Acquisition

A small drop of neat ethyl (2-chlorobenzoyl)acetate is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. A spectrum is then recorded, typically from 4000 to 400 cm⁻¹. This method requires minimal sample preparation.

Spectral Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in both tautomers.

Table 3: Key IR Absorption Bands for Ethyl (2-chlorobenzoyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type & Functional Group |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1745 | Strong | C=O Stretch (Ester carbonyl, Keto form) |

| ~1720 | Strong | C=O Stretch (Ketone carbonyl, Keto form) |

| ~1650 | Strong | C=O Stretch (Conjugated Ester, Enol form) |

| 1640 - 1590 | Medium | C=C Stretch (Aromatic & Enol) |

| 1300 - 1000 | Strong | C-O Stretch (Ester) |

| 800 - 600 | Medium | C-Cl Stretch |

-

Expert Interpretation: The carbonyl (C=O) stretching region is the most informative part of the spectrum. The keto form is expected to show two distinct, strong C=O peaks: one for the ester (~1745 cm⁻¹) and one for the ketone (~1720 cm⁻¹).[8][9] The presence of the enol tautomer would be indicated by a lower frequency, conjugated C=O band (~1650 cm⁻¹) and potentially a very broad O-H stretch from 3200-2500 cm⁻¹ due to the strong intramolecular hydrogen bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers a "fingerprint" that can be used to deduce the molecular structure.

Experimental Protocol: MS Analysis

The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities, and ionized using a high-energy electron beam (Electron Ionization, EI). The resulting charged fragments are separated by their mass-to-charge (m/z) ratio.

Spectral Interpretation

-

Molecular Ion (M⁺): The molecular weight is 226.66 g/mol . The mass spectrum will show a molecular ion peak at m/z 226. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 228 with an intensity approximately one-third that of the M⁺ peak. This is a definitive indicator of a single chlorine atom in the molecule.[10]

-

Key Fragmentation Pathways: The molecule fragments in predictable ways, with bond cleavages occurring to form the most stable carbocations.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

| m/z Value | Proposed Fragment Ion | Lost Neutral/Radical |

| 226/228 | [ClC₆H₄COCH₂COOC₂H₅]⁺˙ (Molecular Ion) | - |

| 181/183 | [ClC₆H₄COCH₂CO]⁺ | •OC₂H₅ (Ethoxy radical) |

| 139/141 | [ClC₆H₄CO]⁺ (2-chlorobenzoyl cation) - Base Peak | •CH₂COOC₂H₅ |

| 111/113 | [ClC₆H₄]⁺ (2-chlorophenyl cation) | CO |

-

Expert Interpretation: The most likely fragmentation pathway involves the cleavage of the bond between the benzoyl group and the methylene group, leading to the formation of the highly stable 2-chlorobenzoyl cation at m/z 139/141.[11] This fragment is often the most abundant ion (the base peak) in the spectrum. The loss of an ethoxy radical (•OC₂H₅, mass 45) from the molecular ion to give a fragment at m/z 181/183 is also a characteristic fragmentation pattern for ethyl esters.[12]

Caption: Primary fragmentation pathways for ethyl (2-chlorobenzoyl)acetate in EI-MS.

Safety and Handling

According to its Safety Data Sheet (SDS), ethyl (2-chlorobenzoyl)acetate is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The structural elucidation of ethyl (2-chlorobenzoyl)acetate is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the proton and carbon framework and uniquely allows for the characterization of the keto-enol tautomeric equilibrium. IR spectroscopy confirms the presence of key functional groups, particularly the distinct carbonyl environments. Finally, mass spectrometry confirms the molecular weight, reveals the presence of a chlorine atom through its isotopic pattern, and provides structural confirmation via predictable fragmentation pathways. This comprehensive spectroscopic guide serves as a foundational resource for researchers, enabling confident identification and utilization of this important chemical intermediate.

References

-

PubChem. Ethyl (2-chlorobenzoyl)acetate Compound Summary. National Center for Biotechnology Information. [Link][13]

-

Tay, C., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link][2]

-

Millefiori, S., & Millefiori, A. (2008). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. ResearchGate. [Link][7]

-

University of Colorado Boulder. Structure Determination of Organic Compounds - Fragmentation Processes. [Link][12]

-

Burdick, H. E. (1967). KETO-ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. The Journal of Physical Chemistry. [Link][4]

-

Griffiths, L. (1962). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. Journal of Chemical Education. [Link][5]

-

Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link][6]

-

Doc Brown's Chemistry. Spectra of ethyl acetate. [Link]

-

PubChem. Ethyl 2-[(4-chlorobenzoyl)amino]acetate. National Center for Biotechnology Information. [Link][11]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link][10]

-

Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link][8]

-

Proprep. What distinct peaks would you expect in the IR spectrum of ethyl acetate?. [Link][9]

Sources

- 1. (2-氯苯甲酰)乙酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. proprep.com [proprep.com]

- 10. youtube.com [youtube.com]

- 11. Ethyl 2-[(4-chlorobenzoyl)amino]acetate | C11H12ClNO3 | CID 587418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tautomerism of Ethyl (2-chlorobenzoyl)acetate

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2-chlorobenzoyl)acetate, a β-ketoester of significant interest in synthetic chemistry and drug development, exists as a dynamic equilibrium of keto and enol tautomers. Understanding and controlling this equilibrium is paramount for predicting reactivity, ensuring purity, and optimizing reaction conditions. This technical guide provides a comprehensive examination of the tautomeric phenomenon in ethyl (2-chlorobenzoyl)acetate, grounded in the established principles of β-dicarbonyl chemistry. We will explore the structural characteristics of the tautomers, the profound influence of solvent and electronic effects on the equilibrium position, and the analytical methodologies required for robust characterization and quantification. This document serves as a foundational resource, synthesizing theoretical principles with practical, field-proven experimental protocols for scientists engaged in the study and application of this versatile chemical entity.

The Fundamental Principle: Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] One of the most prevalent forms of tautomerism in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1][2] In the case of a β-dicarbonyl compound like ethyl (2-chlorobenzoyl)acetate, the equilibrium exists between the diketo form and its corresponding enol form.

The interconversion between these forms is not a resonance phenomenon, as it involves the breaking and forming of sigma bonds, primarily the movement of an alpha-hydrogen.[1] This process can be catalyzed by either acid or base.[1][3]

For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[1] However, in β-dicarbonyl systems, the enol form gains significant stability through two key features:

-

Conjugation: The C=C double bond is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[2]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group. This chelation effect provides substantial stabilization.[2][4]

Caption: Keto-Enol Tautomeric Equilibrium of Ethyl (2-chlorobenzoyl)acetate.

Structural Influence of the 2-Chlorobenzoyl Moiety

While ethyl acetoacetate is the archetypal compound for studying this equilibrium, the substitution of the acetyl group with a 2-chlorobenzoyl group introduces specific electronic and steric effects that modulate the tautomeric balance.

-

Electronic Effect: The 2-chlorobenzoyl group is strongly electron-withdrawing due to the electronegativity of the chlorine atom and the aromatic ring. This inductive effect increases the acidity of the α-hydrogens (the protons on the methylene carbon sandwiched between the two carbonyls).[5] Enhanced acidity facilitates the deprotonation step required for enolization, thereby shifting the equilibrium further toward the enol form compared to simpler alkyl ketoesters.[6]

-

Steric Effect: The bulky nature of the ortho-substituted phenyl ring may introduce steric strain. This could potentially influence the planarity of the conjugated enol system, which is crucial for maximum stabilization. However, the energetic advantage gained from the electronic effect and intramolecular hydrogen bonding typically outweighs minor steric repulsions.

The Decisive Role of the Solvent Environment

The choice of solvent has the most dramatic impact on the position of the keto-enol equilibrium. The underlying principle is that a solvent will preferentially stabilize the tautomer that has similar polarity.[6][7]

-

Non-Polar Solvents (e.g., Hexane, CCl₄, Benzene): In these environments, the less polar enol tautomer is favored. The strong intramolecular hydrogen bond of the enol remains intact and is a primary stabilizing force, as the solvent cannot compete for hydrogen bonding.[1]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): The keto form is generally more polar than the chelated enol form.[6][7] Therefore, polar solvents stabilize the keto tautomer to a greater extent. Furthermore, strong hydrogen bond accepting solvents like DMSO can disrupt the enol's internal hydrogen bond, destabilizing it and shifting the equilibrium back towards the keto form.[6][8]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms effectively. However, by competing for hydrogen bonding sites, they disrupt the enol's stabilizing intramolecular hydrogen bond, which often leads to a higher proportion of the keto form compared to non-polar solvents.[8]

Table 1: Expected Influence of Solvent on Tautomeric Equilibrium

| Solvent | Solvent Type | Predominant Tautomer | Rationale |

| Cyclohexane | Non-Polar | Enol | Intramolecular H-bonding of enol is highly stabilizing; solvent is inert. |

| Benzene | Non-Polar, Aromatic | Enol | A complex between benzene and the enol tautomer can provide additional stabilization.[9][10] |

| Chloroform | Weakly Polar | Enol | Favors the less polar, internally H-bonded enol form. |

| Acetone | Polar Aprotic | Keto | The polar keto form is stabilized by the polar solvent. |

| Acetonitrile | Polar Aprotic | Keto | Stabilizes the more polar keto tautomer. |

| DMSO | Polar Aprotic (H-bond acceptor) | Keto | Strongly disrupts the enol's internal H-bond, favoring the keto form.[6][8] |

| Methanol | Polar Protic | Keto | Competes for hydrogen bonding, disrupting the enol's intramolecular stabilization.[8] |

Analytical Protocols for Tautomer Quantification

Accurate determination of the keto-enol ratio requires robust analytical techniques. ¹H NMR spectroscopy is the most direct and widely used method.

Quantification by ¹H NMR Spectroscopy

The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[4][11]

Key ¹H NMR Spectral Signatures:

-

Keto Form: A characteristic singlet for the two α-methylene protons (-CH₂-), typically appearing around 3.5-4.5 ppm.

-

Enol Form:

-

A singlet for the vinylic proton (=CH-), typically around 5.0-6.0 ppm.

-

A broad singlet for the enolic hydroxyl proton (-OH), shifted far downfield (12-15 ppm) due to the strong intramolecular hydrogen bond.[12]

-

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of ethyl (2-chlorobenzoyl)acetate.

-

Dissolve the sample in ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous. Causality: The choice of deuterated solvent is critical as it directly influences the equilibrium being measured.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Trustworthiness: Proper shimming is essential for high-resolution spectra, enabling accurate integration.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for full magnetization recovery, which is crucial for quantitative accuracy. A d1 of 10-15 seconds is recommended.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Integrate the distinct signals corresponding to the keto and enol forms. Use the α-methylene signal for the keto form (I_keto) and the vinylic proton signal for the enol form (I_enol).

-

Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100 Causality: The keto integral must be divided by two because it represents two protons, while the enol vinylic integral represents one proton.

-

The equilibrium constant (Keq) is calculated as: Keq = [% Enol] / [% Keto]

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Ethyl (2-chlorobenzoyl)acetate

Introduction

Ethyl (2-chlorobenzoyl)acetate is a valuable β-keto ester intermediate with significant applications in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its unique structural motif, featuring a chlorinated aromatic ring coupled with a reactive β-dicarbonyl system, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to Ethyl (2-chlorobenzoyl)acetate, with a focus on the selection of starting materials, detailed experimental protocols, and analytical characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Comparative Analysis of Synthetic Routes

The synthesis of Ethyl (2-chlorobenzoyl)acetate is most effectively achieved through variations of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3] The choice of starting materials dictates the specific variant of the condensation employed. Below is a comparative analysis of the three most viable synthetic strategies.

| Synthetic Route | Starting Material 1 | Starting Material 2 | Base | Key Advantages | Key Considerations |

| Route 1: Mixed Claisen Condensation | Ethyl 2-chlorobenzoate | Ethyl acetate | Sodium ethoxide | Utilizes commercially available esters.[4] | Requires strictly anhydrous conditions to prevent hydrolysis of the esters and base. |

| Route 2: Acylation of an Enolate | 2-Chlorobenzoyl chloride | Ethyl acetate | Strong, non-nucleophilic base (e.g., LDA) | High reactivity of the acid chloride can lead to higher yields and faster reaction times. | 2-Chlorobenzoyl chloride is highly moisture-sensitive and corrosive. LDA is a pyrophoric reagent requiring careful handling. |

| Route 3: Acetoacetylation of an Aromatic Ketone | 2-Chloroacetophenone | Diethyl carbonate | Strong base (e.g., Sodium hydride) | Good for large-scale synthesis; sodium hydride is a cost-effective strong base. | Sodium hydride is a flammable solid and reacts violently with water. The reaction may require elevated temperatures. |

Starting Materials: Procurement and Preparation

The selection of high-purity starting materials is paramount for the successful synthesis of Ethyl (2-chlorobenzoyl)acetate. All three key precursors are commercially available from various chemical suppliers.

-

Ethyl 2-chlorobenzoate: Available from multiple suppliers.[4]

-

2-Chlorobenzoyl chloride: Commercially available, but can also be prepared from 2-chlorobenzoic acid.

-

2-Chloroacetophenone: Commercially available.

Preparation of 2-Chlorobenzoyl Chloride (Optional)

For laboratories preferring to synthesize this reagent in-house, a standard procedure involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Reaction Scheme:

Caption: Synthesis of 2-Chlorobenzoyl Chloride.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of Ethyl (2-chlorobenzoyl)acetate via the three primary routes.

Route 1: Mixed Claisen Condensation of Ethyl 2-chlorobenzoate and Ethyl Acetate

This method represents a classic example of a mixed Claisen condensation, where a non-enolizable ester (ethyl 2-chlorobenzoate) is reacted with an enolizable ester (ethyl acetate) in the presence of a strong base.

Workflow:

Caption: Workflow for Mixed Claisen Condensation.

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous ethanol (200 mL). Carefully add sodium metal (1.1 eq.) in small portions to the ethanol. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.5 eq.) and ethyl 2-chlorobenzoate (1.0 eq.) dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over a mixture of ice and concentrated hydrochloric acid until the solution is acidic to litmus paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield Ethyl (2-chlorobenzoyl)acetate as a colorless to pale yellow oil.[5]

Route 2: Acylation of Ethyl Acetate Enolate with 2-Chlorobenzoyl Chloride

This route involves the formation of a lithium enolate of ethyl acetate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by acylation with 2-chlorobenzoyl chloride.

Workflow:

Caption: Workflow for Acylation of Ethyl Acetate Enolate.

Step-by-Step Procedure:

-

Preparation of LDA: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at this temperature.

-

Enolate Formation: To the freshly prepared LDA solution, add ethyl acetate (1.0 eq.) dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Acylation: Add a solution of 2-chlorobenzoyl chloride (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Follow steps 5-8 as described in Route 1. Purification may also be achieved by column chromatography on silica gel.

Route 3: Reaction of 2-Chloroacetophenone with Diethyl Carbonate

This method involves the acetoacetylation of 2-chloroacetophenone using diethyl carbonate in the presence of a strong base like sodium hydride.

Step-by-Step Procedure:

-

Base Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene or THF.

-

Reaction Initiation: Add diethyl carbonate (2.0 eq.) to the suspension. Heat the mixture to a gentle reflux.

-

Addition of Ketone: Slowly add a solution of 2-chloroacetophenone (1.0 eq.) in the same anhydrous solvent to the refluxing mixture over a period of 1-2 hours.

-

Reaction Completion: Continue refluxing for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a mixture of ice and acetic acid until the evolution of gas ceases and the solution is acidic.

-

Extraction and Purification: Follow steps 5-8 as described in Route 1.

Characterization of Ethyl (2-chlorobenzoyl)acetate

The identity and purity of the synthesized Ethyl (2-chlorobenzoyl)acetate should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁ClO₃ | [6] |

| Molecular Weight | 226.66 g/mol | [7] |

| Boiling Point | 221-222 °C | [5] |

| Density | 1.206 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.540 | [5] |

Spectroscopic Data:

-

¹³C NMR: Spectral data is available in public databases and should be compared with the experimental spectrum.[8]

-

FTIR: The presence of the ester and ketone carbonyl groups can be confirmed by characteristic strong absorptions in the IR spectrum, typically around 1740 cm⁻¹ and 1685 cm⁻¹, respectively.[8]

Safety and Handling

Ethyl (2-chlorobenzoyl)acetate is an irritant and may cause skin, eye, and respiratory irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The starting materials for the synthesis also pose significant hazards:

-

Sodium metal and Sodium hydride: Highly reactive and flammable. React violently with water to produce flammable hydrogen gas.

-

n-Butyllithium and LDA: Pyrophoric liquids that can ignite spontaneously on contact with air.

-

2-Chlorobenzoyl chloride: Corrosive and lachrymatory. Reacts with moisture to produce HCl gas.

A thorough risk assessment should be conducted before commencing any of the described synthetic procedures.

Conclusion

The synthesis of Ethyl (2-chlorobenzoyl)acetate can be reliably achieved through several variations of the Claisen condensation. The choice of the most appropriate route will depend on the availability of starting materials, the scale of the reaction, and the experience of the chemist with handling hazardous reagents. The mixed Claisen condensation (Route 1) offers a balance of simplicity and efficiency, utilizing readily available starting materials. All synthetic routes require careful attention to anhydrous conditions and appropriate safety precautions. The final product should be rigorously characterized to confirm its identity and purity.

References

-

PubChem. Ethyl (2-chlorobenzoyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Ethyl (2-chlorobenzoyl)acetate (C11H11ClO3). [Link]

-

Organic Syntheses. Procedure for N-alkylation of indoles. [Link]

-

Spectra of ethyl acetate. [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

-

PubChem. Ethyl 2-[(4-chlorobenzoyl)amino]acetate. [Link]

-

YouTube. CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. [Link]

-

PubChem. Ethyl 2-chlorobenzoate. [Link]

- Google Patents.

-

Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

-

Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

-

The Royal Society of Chemistry. Synthetic Procedures. [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data Table of Contents. [Link]

-

Google Patents. United States Patent Office. [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

- Google Patents.

- Patsnap.

-

Science of Synthesis. Sodium Hydride. [Link]

- Google Patents.

-

OpenStax. 23.8 Mixed Claisen Condensations. [Link]

-

Yale University. The Acetoacetic Ester Condensation (Claisen Condensation). [Link]

-

Organic Syntheses. 2-carbethoxycyclooctanone. [Link]

-

Chemistry Stack Exchange. Acetophenone reacted with LDA and diethyl carbonate. Why do I need HCl? [Link]

-

ResearchGate. Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. [Link]

-

ResearchGate. Acylation of Meldrum's acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. [Link]

Sources

- 1. (2-氯苯甲酰)乙酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl (2-chlorobenzoyl)acetate = 95 19112-35-7 [sigmaaldrich.com]

- 6. PubChemLite - Ethyl (2-chlorobenzoyl)acetate (C11H11ClO3) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl (2-chlorobenzoyl)acetate = 95 19112-35-7 [sigmaaldrich.com]

- 8. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (2-chlorobenzoyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Ethyl (2-chlorobenzoyl)acetate, a β-keto ester of significant interest in synthetic organic chemistry, serves as a versatile building block for a variety of complex molecules. Its unique structural features, comprising a reactive methylene group flanked by two carbonyl functionalities and a substituted aromatic ring, make it a valuable precursor in the synthesis of heterocyclic compounds, particularly those with established pharmacological activity. This technical guide provides a comprehensive overview of Ethyl (2-chlorobenzoyl)acetate, detailing its chemical identity, synthesis, spectroscopic characterization, and critical applications for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Chemical Identity

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section outlines the IUPAC name, common synonyms, and key identifiers for Ethyl (2-chlorobenzoyl)acetate.

IUPAC Name

The systematically generated IUPAC name for this compound is ethyl 3-(2-chlorophenyl)-3-oxopropanoate [1][2]. This name precisely describes the molecular structure: an ethyl ester of a three-carbon propanoic acid, with an oxo (keto) group at the 3-position and a 2-chlorophenyl substituent also at the 3-position.

Synonyms and Identifiers

In literature and commercial catalogs, Ethyl (2-chlorobenzoyl)acetate is known by several other names. Understanding these synonyms is crucial for effective literature searches and material procurement.

-

Ethyl (o-chlorobenzoyl)acetate[3]

-

3-(2-chloro-phenyl)-3-oxo-propionic acid ethyl ester[1]

-

NSC 158136[3]

A comprehensive list of its identifiers is provided in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 19112-35-7 | [2][3] |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1][2] |

| Molecular Weight | 226.66 g/mol | [3] |

| InChI | 1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | [3] |

| InChIKey | DLFBNTUSDQSFOF-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1Cl | [3] |

Physicochemical Properties

The physical and chemical properties of Ethyl (2-chlorobenzoyl)acetate are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 221-222 °C (lit.) | [3] |

| Density | 1.206 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.540 (lit.) | [3] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and ether. | [4] |

Synthesis of Ethyl (2-chlorobenzoyl)acetate: The Claisen Condensation

The most common and efficient method for the synthesis of β-keto esters such as Ethyl (2-chlorobenzoyl)acetate is the Claisen condensation . This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base. In the case of Ethyl (2-chlorobenzoyl)acetate, a "crossed" Claisen condensation is employed, involving two different esters: ethyl 2-chlorobenzoate and ethyl acetate.

Reaction Principle and Mechanism

The causality behind the Claisen condensation lies in the acidity of the α-protons of an ester (in this case, ethyl acetate) and the electrophilicity of the carbonyl carbon of another ester (ethyl 2-chlorobenzoate). The reaction is driven to completion by the formation of a highly stabilized enolate ion of the resulting β-keto ester.

The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate.

-

Tetrahedral Intermediate Formation: This attack results in a tetrahedral alkoxide intermediate.

-

Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the methylene group situated between the two carbonyls. The ethoxide by-product deprotonates this position to form a doubly resonance-stabilized enolate. This irreversible step drives the reaction to completion.

-

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product, Ethyl (2-chlorobenzoyl)acetate.

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure adapted from established methods for similar Claisen condensations. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Materials:

-

Ethyl 2-chlorobenzoate

-

Ethyl acetate

-

Sodium metal or Sodium ethoxide

-

Absolute ethanol

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen). This step is exothermic and should be performed with caution. Causality: The reaction requires a strong, non-nucleophilic base. Sodium ethoxide is ideal as its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions.

-

Reaction Setup: If using commercial sodium ethoxide, suspend it in anhydrous toluene in the reaction flask. Add ethyl acetate via a dropping funnel to the stirred suspension.

-

Addition of Reactants: Gently heat the mixture to reflux. Slowly add ethyl 2-chlorobenzoate to the reaction mixture. Causality: Slow addition and controlled temperature prevent runaway reactions and favor the desired crossed condensation over the self-condensation of ethyl acetate.

-

Reaction Monitoring: Continue refluxing for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water. Acidify the aqueous layer with concentrated HCl until the pH is acidic. Causality: The acidic workup protonates the product enolate to yield the final β-keto ester and neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers. Causality: The organic product is more soluble in the organic solvent, allowing for its separation from inorganic salts and byproducts in the aqueous phase.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine. Causality: This ensures the removal of any unreacted acid from the workup step.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure Ethyl (2-chlorobenzoyl)acetate.

Spectroscopic Characterization

The identity and purity of the synthesized Ethyl (2-chlorobenzoyl)acetate can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

-